3-bromo-N-ethyl-4-fluoroaniline
Overview
Description
3-Bromo-4-fluoroaniline is a light yellow crystal . It is used in organic synthesis as an intermediate of agrochemicals and active pharmaceutical ingredients . It is also used for the synthetic preparation of Tradizolid and various pharmaceuticals such as the synthesis of several lateral difluoro-substituted 4,4"-dialkyl- and 4,4"-alkoxyalkylterphenyls .
Molecular Structure Analysis
The molecular formula of 3-bromo-N-ethyl-4-fluoroaniline is C8H10FN. The molecular weight is 139.1701032 . The SMILES string representation is Nc1ccc(F)c(Br)c1 .Physical and Chemical Properties Analysis
3-Bromo-4-fluoroaniline is a solid at room temperature . It has a melting point range of 34 - 36 °C and a boiling point of 235 °C . It is insoluble in water .Scientific Research Applications
Synthesis of Novel Organic Compounds
- A study focused on the synthesis of thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives using 2-bromo-4-fluoroaniline as a starting material. These compounds demonstrated significant antibacterial activity against a variety of pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents (Abdel‐Wadood et al., 2014).
- Research into the effects of fluorine atoms on gametocidal ethyl oxanilates found that the fluoro derivative was the only one capable of forming a stable aqueous suspension for use as a chemical hybridizing agent in wheat, demonstrating the impact of halogen substitution on solubility and biological activity (Iskra, Titan, & Meglič, 2013).
Potential Pharmaceutical Applications
- The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one was reported as an important intermediate for the synthesis of biologically active compounds. This highlights the role of bromo-fluoroaniline derivatives in the development of pharmaceutical intermediates (Wang et al., 2016).
Agricultural Applications
- A study evaluating chemical compounds for inducing male sterility in wheat identified several ethyl oxanilates, including fluoro and bromo derivatives, that showed high induction of male sterility without adverse effects on plant growth and yield. This research underlines the potential use of these compounds in developing hybrid wheat varieties (Chakraborty & Devakumar, 2006).
Safety and Hazards
3-Bromo-4-fluoroaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Future Directions
As an intermediate in pharmaceutical synthesis, the future directions of 3-bromo-N-ethyl-4-fluoroaniline largely depend on the development of the pharmaceuticals it is used to produce. For instance, it is used in the synthetic preparation of Tradizolid , so advances in the use of Tradizolid would likely influence the demand for this compound.
Mechanism of Action
Target of Action
The bromine and fluorine substituents could potentially influence the compound’s binding affinity and selectivity for its targets .
Mode of Action
Without specific information on 3-bromo-N-ethyl-4-fluoroaniline, it’s difficult to describe its mode of action. Anilines can act as bases, accepting a proton to form a positively charged ion, which can participate in various chemical reactions .
Biochemical Pathways
Anilines can be metabolized in the body through processes such as acetylation, hydroxylation, and conjugation .
Pharmacokinetics
Factors such as its lipophilicity, molecular size, and ionization state could influence its bioavailability .
Result of Action
Without specific studies on this compound, it’s difficult to describe the molecular and cellular effects of its action. The compound’s effects would likely depend on its specific targets and the nature of its interactions with these targets .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules .
Properties
IUPAC Name |
3-bromo-N-ethyl-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDHUGWDGYXRPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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